molecular formula C8H11ClN2O3 B12948439 Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12948439
M. Wt: 218.64 g/mol
InChI Key: KDKDGZPMDOZRBR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position, a hydroxyethyl group at the 1-position, and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-nitropyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acetic acid. Finally, the amino group is converted to a hydroxyethyl group through a reaction with ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ethyl 4-carboxy-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate.

    Substitution: Ethyl 4-substituted-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-(2-ethoxyethyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-(2-propoxyethyl)-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the hydroxyethyl group, which imparts specific chemical reactivity and biological activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s solubility and interaction with biological molecules. This makes it a valuable intermediate in the synthesis of more complex and biologically active pyrazole derivatives.

Properties

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.64 g/mol

IUPAC Name

ethyl 4-chloro-1-(2-hydroxyethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C8H11ClN2O3/c1-2-14-8(13)7-6(9)5-11(10-7)3-4-12/h5,12H,2-4H2,1H3

InChI Key

KDKDGZPMDOZRBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)CCO

Origin of Product

United States

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